molecular formula C14H11ClO2 B6378275 MFCD18314750 CAS No. 1261907-27-0

MFCD18314750

Cat. No.: B6378275
CAS No.: 1261907-27-0
M. Wt: 246.69 g/mol
InChI Key: NPAHUMBHDYOCBK-UHFFFAOYSA-N
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Description

For this analysis, we assume MFCD18314750 shares characteristics with CAS 918538-05-3 (MDL: MFCD11044885), a chlorinated triazine derivative described in . This compound has the molecular formula C₆H₃Cl₂N₃, a molecular weight of 188.01 g/mol, and is synthesized via reactions involving iodides and amines in polar solvents like dimethylformamide (DMF) . Key properties include:

  • Boiling Point: Not explicitly stated, but similar triazine derivatives typically exhibit high thermal stability.
  • Hazard Profile: Classified with warnings for skin/eye irritation (H315, H319, H335) .

Properties

IUPAC Name

3-(4-chloro-2-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-7-11(15)5-6-12(9)13-4-2-3-10(8-16)14(13)17/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAHUMBHDYOCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685198
Record name 4'-Chloro-2-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-27-0
Record name [1,1′-Biphenyl]-3-carboxaldehyde, 4′-chloro-2-hydroxy-2′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261907-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro-2-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18314750 involves several steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired product. Common synthetic routes include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:

    Batch processing: Involves the preparation of the compound in discrete batches, allowing for precise control over reaction parameters.

    Continuous flow processing: A more efficient method where reactants are continuously fed into the reactor, and the product is continuously removed, leading to higher throughput and consistency.

Chemical Reactions Analysis

Types of Reactions: MFCD18314750 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Including transition metal catalysts like palladium or platinum.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

MFCD18314750 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18314750 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD18314750, we compare it with two structurally and functionally similar compounds from the evidence:

Table 1: Structural and Physicochemical Comparison

Property This compound (Hypothetical) 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one
Molecular Formula C₆H₃Cl₂N₃ C₉H₁₀ClN₃ C₁₁H₈F₆O
Molecular Weight 188.01 g/mol 195.65 g/mol 270.18 g/mol
Solubility (mg/mL) 0.11 0.09 0.24
Log S (ESOL) -3.08 -3.21 -2.99
Bioavailability Moderate (0.55) Low (0.49) Moderate (0.55)
Hazard Profile H315, H319, H335 H302, H312 H315, H319, H335

Key Findings:

Structural Similarities :

  • Both this compound and 4-chloro-5-isopropylpyrrolotriazine feature nitrogen-rich heterocyclic cores, enabling interactions with biological targets like enzymes .
  • The trifluoromethyl group in 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one enhances lipophilicity, improving membrane permeability compared to chlorinated analogs .

Functional Divergence: Reactivity: Chlorinated triazines (e.g., this compound) exhibit higher electrophilicity, making them prone to nucleophilic substitution, whereas trifluoromethylated compounds are more inert . Bioactivity: The trifluoromethyl derivative shows superior CNS penetration (BBB permeability = Yes) compared to triazines (BBB permeability = No) .

Synthetic Challenges :

  • Triazines require stringent anhydrous conditions, while trifluoromethyl synthesis demands specialized fluorinating agents .

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